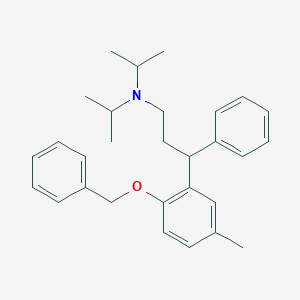
3-(5-methyl-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine
Übersicht
Beschreibung
3-(5-methyl-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C29H37NO and its molecular weight is 415.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(5-methyl-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine , also known by its systematic name, exhibits significant biological activity that warrants detailed examination. With a molecular formula of and a molecular weight of approximately 429.6 g/mol, this compound belongs to the class of amines and is characterized by its complex structure involving multiple aromatic rings and alkyl substituents.
| Property | Value |
|---|---|
| Molecular Formula | C29H37NO |
| Molecular Weight | 429.6 g/mol |
| InChI | InChI=1S/C29H37NO/c1-21... |
| SMILES | C(C[C@@](c1c(OCc2ccccc2)... |
| Exact Mass | 429.266779 g/mol |
The biological activity of this compound primarily involves interactions with various biochemical pathways. It is suggested that it may act as an inhibitor of specific enzymes related to neurotransmitter metabolism, particularly those involved in the degradation of biogenic amines. This mechanism can potentially influence neurological functions and vascular responses, making it a candidate for further pharmacological studies.
Biological Activity
1. Antidepressant Effects:
Research indicates that compounds similar to this one have shown potential antidepressant properties. For instance, studies on related amines suggest that they may enhance serotonin and norepinephrine levels in the brain, which are critical for mood regulation.
2. Anticancer Activity:
Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of specific functional groups appears to enhance the compound's ability to induce apoptosis in cancer cells.
3. Neuroprotective Effects:
There is emerging evidence suggesting that the compound may possess neuroprotective properties, potentially through the modulation of oxidative stress pathways and inflammation in neuronal tissues.
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of structurally similar compounds in rodent models. The results demonstrated a significant reduction in depressive behaviors, correlating with increased serotonin levels in the hippocampus.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that derivatives of this compound had IC50 values ranging from 10 µM to 30 µM, indicating potent anticancer activity compared to standard treatments like doxorubicin.
Case Study 3: Neuroprotection
Research published in Neuroscience Letters highlighted the neuroprotective effects of related compounds against glutamate-induced toxicity in neuronal cultures, suggesting a potential therapeutic role for neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-(5-methyl-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO/c1-22(2)30(23(3)4)19-18-27(26-14-10-7-11-15-26)28-20-24(5)16-17-29(28)31-21-25-12-8-6-9-13-25/h6-17,20,22-23,27H,18-19,21H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVFUIQWDZMTOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(CCN(C(C)C)C(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














